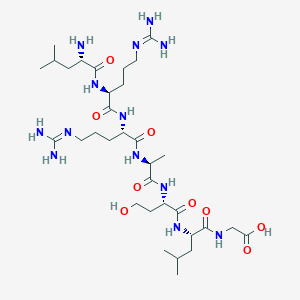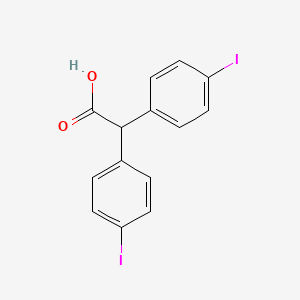
Dichlorobis(pentane-2,4-dionato-O,O')rhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is a coordination compound featuring rhenium as the central metal atom This compound is known for its distinctive structure, where the rhenium atom is coordinated by two chlorine atoms and two pentane-2,4-dionato ligands
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium can be synthesized through the reaction of rhenium(V) oxide with acetylacetone in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Re2O7+4C5H8O2+2HCl→2Re(C5H7O2)2Cl2+3H2O
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)rhenium are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands or chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism by which Dichlorobis(pentane-2,4-dionato-O,O’)rhenium exerts its effects involves its ability to coordinate with various ligands and substrates. The rhenium center can undergo redox reactions, facilitating electron transfer processes. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the ligands involved.
相似化合物的比较
Similar Compounds
Dichlorobis(acetylacetonato)rhenium: Similar structure but with acetylacetonate ligands.
Dichlorobis(triphenylphosphine)rhenium: Features triphenylphosphine ligands instead of pentane-2,4-dionato.
Dichlorobis(ethylenediamine)rhenium: Contains ethylenediamine ligands.
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is unique due to the specific electronic and steric properties imparted by the pentane-2,4-dionato ligands
属性
CAS 编号 |
18907-37-4 |
|---|---|
分子式 |
C10H14Cl2O4Re-4 |
分子量 |
455.33 g/mol |
IUPAC 名称 |
(Z)-4-oxopent-2-en-2-olate;rhenium;dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Re/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/p-4/b2*4-3-;;; |
InChI 键 |
LDESKQKSEKYJMK-VGKOASNMSA-J |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Re] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


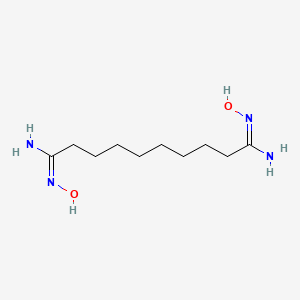
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
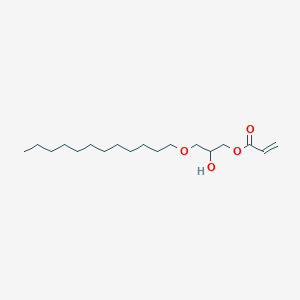
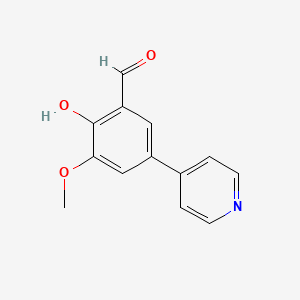
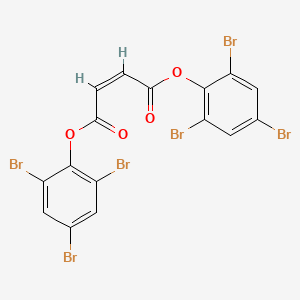
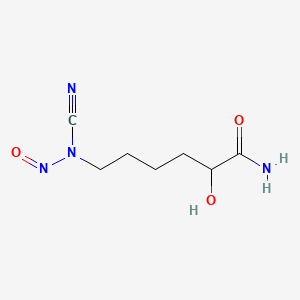
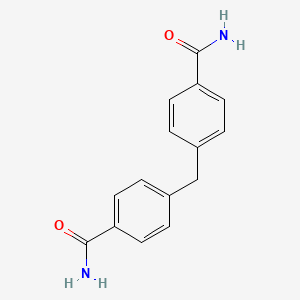
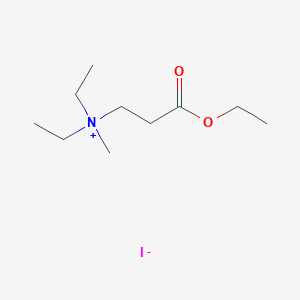
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)


